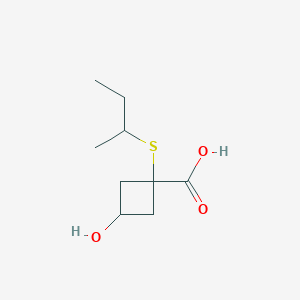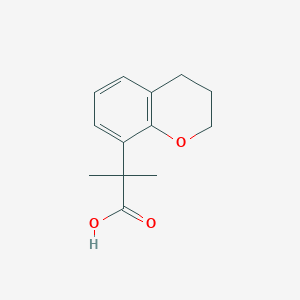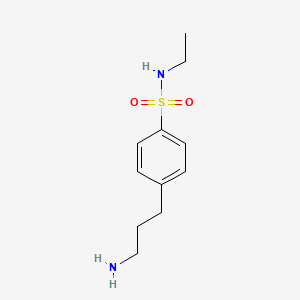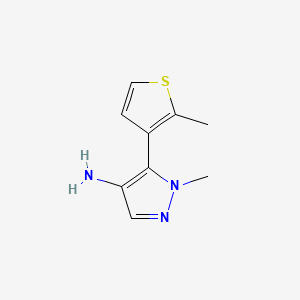
1-Methyl-5-(2-methylthiophen-3-yl)-1h-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-5-(2-methylthiophen-3-yl)-1h-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(2-methylthiophen-3-yl)-1h-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylthiophene-3-carboxylic acid hydrazide with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions: 1-Methyl-5-(2-methylthiophen-3-yl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学研究应用
1-Methyl-5-(2-methylthiophen-3-yl)-1h-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-Methyl-5-(2-methylthiophen-3-yl)-1h-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).
相似化合物的比较
- 1-Methyl-5-(3,4-difluorophenyl)-2-methylthiophen-3-yl-1h-pyrazol-4-amine
- 1-Methyl-5-(trifluoromethyl)-1H-benzo[d]imidazole-2(3H)-thione
Comparison: 1-Methyl-5-(2-methylthiophen-3-yl)-1h-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.
属性
分子式 |
C9H11N3S |
|---|---|
分子量 |
193.27 g/mol |
IUPAC 名称 |
1-methyl-5-(2-methylthiophen-3-yl)pyrazol-4-amine |
InChI |
InChI=1S/C9H11N3S/c1-6-7(3-4-13-6)9-8(10)5-11-12(9)2/h3-5H,10H2,1-2H3 |
InChI 键 |
FDFPTCWTHGXDNA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CS1)C2=C(C=NN2C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13643638.png)

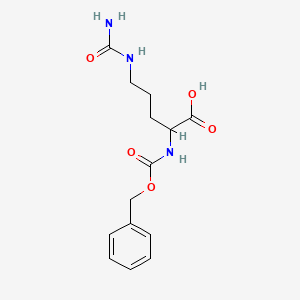
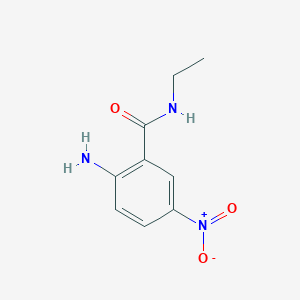
![2,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13643669.png)

![2-Oxabicyclo[2.2.1]heptan-5-ylmethanamine](/img/structure/B13643690.png)
